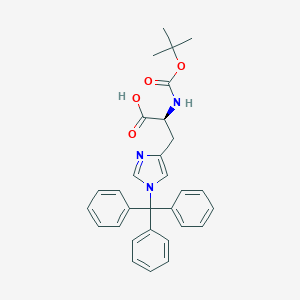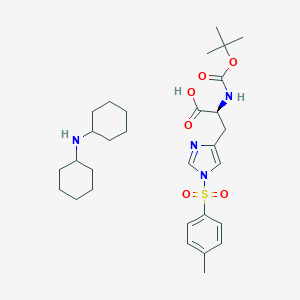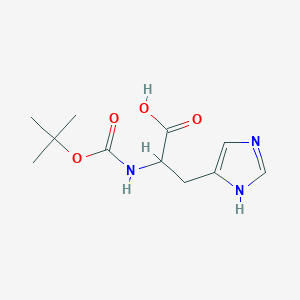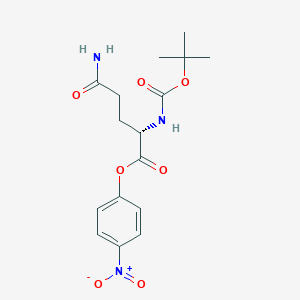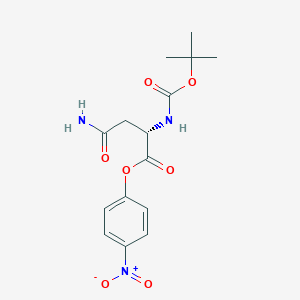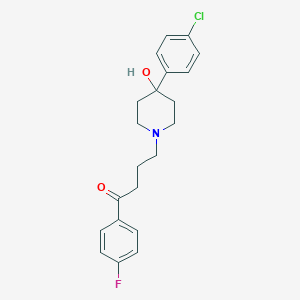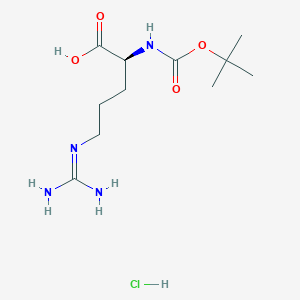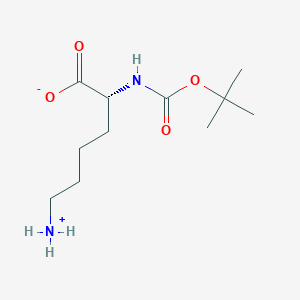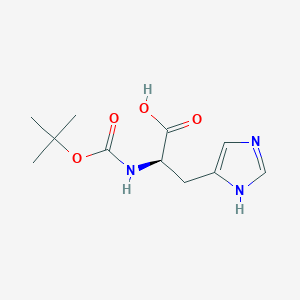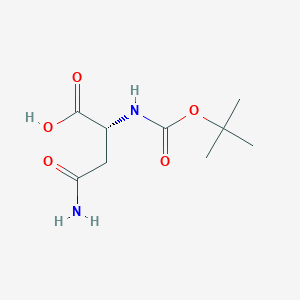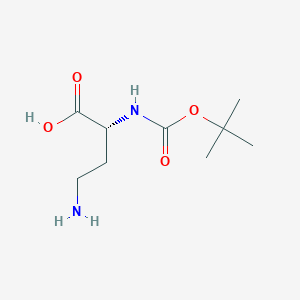
H-Lys(Boc)-OtBu.HCl
描述
H-Lys(Boc)-OtBu.HCl: Nε-Boc-L-lysine tert-butyl ester hydrochloride , is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process .
科学研究应用
Chemistry: : H-Lys(Boc)-OtBu.HCl is extensively used in peptide synthesis as a building block for creating complex peptides and proteins .
Biology: : It is used in the synthesis of peptide-based drugs and in the study of protein-protein interactions .
Medicine: : The compound is utilized in the development of peptide therapeutics and diagnostic agents .
Industry: : It finds applications in the production of biocompatible materials and as a reagent in various chemical processes .
作用机制
Target of Action
The primary target of H-Lys(Boc)-OtBu.HCl, also known as Nε-Boc-L-lysine, is histone deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate nonhistone proteins .
Mode of Action
this compound interacts with its targets, the HDACs, by providing a lysine residue that can be deacetylated . This interaction leads to changes in the conformation and/or activity of the substrates .
Biochemical Pathways
The action of this compound affects the lysine acetylation status of proteins, which is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Deacetylation by HDACs, facilitated by this compound, plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .
Pharmacokinetics
The pharmacokinetics of H-Lys(Boc)-OtBuIt is known that the compound is commonly used in solution phase peptide synthesis , suggesting that it may have good solubility in certain solvents
Result of Action
The result of the action of this compound is the deacetylation of lysine residues in histone and nonhistone proteins . This can lead to changes in the conformation and/or activity of these proteins, affecting various cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the compound is recommended to be stored at temperatures between 2-8°C
准备方法
Synthetic Routes and Reaction Conditions: The preparation of H-Lys(Boc)-OtBu.HCl involves several steps:
Protection of the ε-amino group: The ε-amino group of lysine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of Hydrochloride Salt: The final product is obtained by treating the esterified compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection and esterification: Using large reactors to handle the reagents and intermediates.
Purification: Employing techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: The Boc and tert-butyl groups can be selectively removed under acidic conditions, allowing for further functionalization of the lysine derivative.
Hydrolysis: The ester bond can be hydrolyzed under basic conditions to yield the free carboxyl group.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for ester hydrolysis.
Major Products Formed:
Deprotected Lysine Derivatives: Removal of the Boc group yields Nε-L-lysine.
Free Carboxyl Group: Hydrolysis of the ester bond yields the free carboxyl group.
相似化合物的比较
Similar Compounds
Nε-Boc-L-lysine: Similar in structure but lacks the tert-butyl ester group.
Nε-Boc-L-lysine methyl ester hydrochloride: Similar but with a methyl ester instead of a tert-butyl ester.
Uniqueness: : H-Lys(Boc)-OtBu.HCl is unique due to its dual protective groups, which provide greater control and flexibility in peptide synthesis compared to other lysine derivatives .
属性
IUPAC Name |
tert-butyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBPQINFXPIRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13288-57-8 | |
| Record name | NSC164053 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


